6-ethyl-2-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
6-ethyl-2-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the fluorine atom .
Scientific Research Applications
6-ethyl-2-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-ethyl-2-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. In the context of cancer research, it has been shown to inhibit certain enzymes involved in cell proliferation and survival pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound, which lacks the ethyl, fluorophenyl, and methyl groups.
4-fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different substituents on the pyrazolo[1,5-a]pyrimidine core.
Methyl-substituted pyrazolo[1,5-a]pyrimidines: Compounds with methyl groups at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Uniqueness
6-ethyl-2-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to the specific combination of its substituents, which confer distinct chemical properties and biological activities. The presence of the ethyl, fluorophenyl, and methyl groups enhances its potential as a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-ethyl-2-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-3-12-9(2)17-14-8-13(18-19(14)15(12)20)10-4-6-11(16)7-5-10/h4-8,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZINIJETDQDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=C(NN2C1=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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